Decyl isooctyl phthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

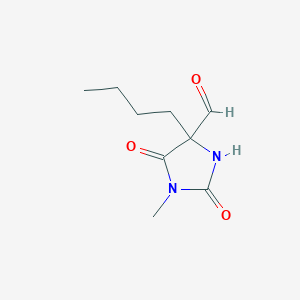

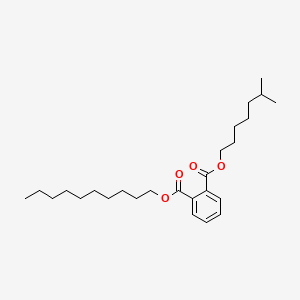

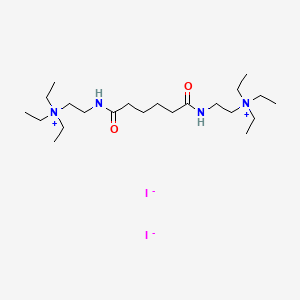

Decyl isooctyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with decyl and isooctyl alcohols. This compound is widely used in various industrial applications due to its effectiveness in improving the properties of polyvinyl chloride (PVC) and other polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decyl isooctyl phthalate is synthesized through the esterification reaction between phthalic acid and a mixture of decyl and isooctyl alcohols. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the desired phthalate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid, and alcohols are fed into a reactor, where they are heated and mixed with a catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield. After the reaction is complete, the product is purified through distillation and other separation techniques to remove any unreacted materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Decyl isooctyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic anhydride and other oxidation products.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and decyl and isooctyl alcohols.

Oxidation: Phthalic anhydride and other oxidation products.

Substitution: Products depend on the nucleophile used in the reaction

Aplicaciones Científicas De Investigación

Decyl isooctyl phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

Medicine: Investigated for its potential impacts on human health, including its role in metabolic and reproductive disorders.

Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants

Mecanismo De Acción

The mechanism of action of decyl isooctyl phthalate involves its interaction with cellular and molecular targets. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on various tissues .

Comparación Con Compuestos Similares

Decyl isooctyl phthalate is similar to other phthalate esters, such as:

Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but has a different alcohol component.

Diisononyl phthalate (DINP): Another commonly used plasticizer with a slightly different structure and properties.

Di(2-ethylhexyl) phthalate (DEHP): Widely used but has raised significant health concerns due to its potential toxicity.

Uniqueness: this compound is unique in its specific combination of decyl and isooctyl alcohols, which provides a balance of flexibility and durability in plastic products. Its specific chemical structure also influences its interactions with biological systems, making it a subject of interest in toxicological studies .

Propiedades

Número CAS |

53363-96-5 |

|---|---|

Fórmula molecular |

C26H42O4 |

Peso molecular |

418.6 g/mol |

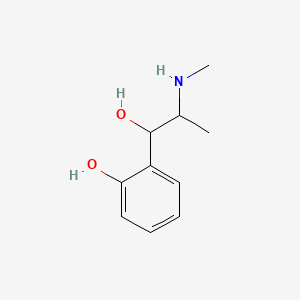

Nombre IUPAC |

1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |

Clave InChI |

GMPAVBYNZCOKOX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)